Unii-7pqz90ulir
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Overview
Description
Unii-7pqz90ulir, also known as Peptide YY Human (3-36), is a synthetic peptide derived from the human peptide YY. It is composed of 34 amino acids and is known for its role in regulating appetite and food intake. The peptide is a truncated form of the full-length peptide YY, which is naturally produced in the gastrointestinal tract and released in response to food intake .
Mechanism of Action
Target of Action
Peptide YY (3-36), also known as UNII-7PQZ90ULIR, primarily targets the Neuropeptide Y receptors , specifically the Y2 receptor . These receptors are found in the arcuate nucleus of the hypothalamus . The role of these receptors is to regulate energy homeostasis, including appetite and food intake .
Mode of Action
Peptide YY (3-36) acts via the presynaptic Y2 receptor in the arcuate nucleus . It decreases the release of neuropeptide Y (NPY) from static hypothalamic explants . This action results in a decrease in food intake, thereby playing a significant role in appetite suppression .
Biochemical Pathways
It is known that the compound’s interaction with the y2 receptor inhibits the release of npy, a powerful orexigenic peptide . This leads to a decrease in appetite and promotes weight loss .
Result of Action
The primary molecular effect of Peptide YY (3-36) is the reduction of NPY release in the hypothalamus . This leads to a decrease in food intake at the cellular level . Clinically, this results in appetite suppression and potential weight loss .
Biochemical Analysis
Biochemical Properties
Peptide YY Human (3-36) is involved in several biochemical reactions, particularly those related to appetite regulation and energy balance. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the neuropeptide Y receptors, specifically the Y2 receptor. This interaction inhibits the release of neuropeptide Y, which is known to stimulate appetite. Additionally, Peptide YY Human (3-36) interacts with other receptors such as Y1, Y4, and Y5, albeit with lower affinity .
Cellular Effects
Peptide YY Human (3-36) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to decrease food intake by acting on the hypothalamus, where it inhibits the release of neuropeptide Y. This action leads to reduced appetite and increased satiety. Furthermore, Peptide YY Human (3-36) affects the expression of genes involved in energy metabolism, thereby influencing overall energy balance .
Molecular Mechanism
The molecular mechanism of Peptide YY Human (3-36) involves its binding to the Y2 receptor in the arcuate nucleus of the hypothalamus. This binding inhibits the release of neuropeptide Y, which in turn reduces food intake. Additionally, Peptide YY Human (3-36) may interact with other receptors, such as Y1, Y4, and Y5, to exert its effects. The inhibition of neuropeptide Y release is a key aspect of its mechanism of action, leading to decreased appetite and increased satiety .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Peptide YY Human (3-36) have been observed to change over time. The stability and degradation of the peptide can influence its long-term effects on cellular function. Studies have shown that Peptide YY Human (3-36) remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to Peptide YY Human (3-36) has been associated with sustained reductions in food intake and body weight in animal models .
Dosage Effects in Animal Models
The effects of Peptide YY Human (3-36) vary with different dosages in animal models. At lower doses, it effectively reduces food intake and body weight without causing significant adverse effects. At higher doses, some toxic or adverse effects may be observed, such as gastrointestinal disturbances. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired reduction in food intake and body weight .
Metabolic Pathways
Peptide YY Human (3-36) is involved in metabolic pathways related to energy homeostasis and appetite regulation. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The primary pathway involves its interaction with the Y2 receptor, leading to the inhibition of neuropeptide Y release and subsequent reduction in food intake. This pathway is crucial for maintaining energy balance and preventing excessive weight gain .
Transport and Distribution
Peptide YY Human (3-36) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the gastrointestinal tract, where it is released in response to food intake. The peptide is then transported to the hypothalamus, where it exerts its effects on appetite regulation. The distribution of Peptide YY Human (3-36) within the body is essential for its function in regulating energy balance .
Subcellular Localization
The subcellular localization of Peptide YY Human (3-36) is primarily within the gastrointestinal tract and the hypothalamus. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of Peptide YY Human (3-36) within these regions is crucial for its activity and function in regulating appetite and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Peptide YY Human (3-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of Peptide YY Human (3-36) may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Peptide YY Human (3-36) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed:
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Peptide YY Human (3-36) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating appetite and food intake, as well as its effects on gastrointestinal motility.
Medicine: Explored as a potential therapeutic agent for obesity and metabolic disorders due to its ability to reduce appetite and increase satiety.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Comparison with Similar Compounds
Peptide YY (1-36): The full-length form of peptide YY, which has similar but more potent effects on appetite regulation.
Neuropeptide Y: A related peptide that also regulates appetite and energy balance but has a broader range of physiological effects.
Pancreatic Polypeptide: Another member of the pancreatic polypeptide family with overlapping functions in appetite regulation
Uniqueness: Peptide YY Human (3-36) is unique in its selective action on the Y2 receptor, which makes it a valuable tool for studying the specific pathways involved in appetite regulation. Its truncated form allows for more targeted effects compared to the full-length peptide YY .
Properties
PYY 3-36 acts via the presynaptic Y2 receptor in the ARC. It decreases neuropeptide Y (NPY) release from static hypothalamic explants and thus acts to decrease food intake. | |
CAS No. |
123583-37-9 |
Molecular Formula |
C176H272N52O54 |
Molecular Weight |
3980 g/mol |
IUPAC Name |
5-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[2-[[1-[6-amino-2-(2-aminopropanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C176H272N52O54/c1-84(2)67-114(155(265)202-104(27-19-61-192-174(184)185)148(258)218-121(75-98-78-190-83-196-98)160(270)217-120(74-97-39-47-102(236)48-40-97)158(268)212-115(68-85(3)4)156(266)219-122(76-131(180)238)161(271)213-117(70-87(7)8)162(272)224-138(88(9)10)168(278)225-139(93(15)232)169(279)208-106(29-21-63-194-176(188)189)145(255)204-108(49-54-130(179)237)150(260)201-103(26-18-60-191-173(182)183)146(256)210-113(140(181)250)71-94-33-41-99(233)42-34-94)214-164(274)124(80-229)221-142(252)90(12)197-153(263)118(72-95-35-43-100(234)44-36-95)216-159(269)119(73-96-37-45-101(235)46-38-96)215-147(257)105(28-20-62-193-175(186)187)203-163(273)125(81-230)222-157(267)116(69-86(5)6)211-152(262)110(52-57-135(244)245)205-151(261)111(53-58-136(246)247)207-167(277)129-32-24-66-228(129)172(282)126(82-231)223-143(253)91(13)198-154(264)123(77-137(248)249)220-149(259)107(50-55-133(240)241)200-132(239)79-195-165(275)127-30-22-64-226(127)170(280)92(14)199-144(254)109(51-56-134(242)243)206-166(276)128-31-23-65-227(128)171(281)112(25-16-17-59-177)209-141(251)89(11)178/h33-48,78,83-93,103-129,138-139,229-236H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,275)(H,197,263)(H,198,264)(H,199,254)(H,200,239)(H,201,260)(H,202,265)(H,203,273)(H,204,255)(H,205,261)(H,206,276)(H,207,277)(H,208,279)(H,209,251)(H,210,256)(H,211,262)(H,212,268)(H,213,271)(H,214,274)(H,215,257)(H,216,269)(H,217,270)(H,218,258)(H,219,266)(H,220,259)(H,221,252)(H,222,267)(H,223,253)(H,224,272)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194) |
InChI Key |
AIYOBVCUSVSXOL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N |
PYY (3-36) plays an important role in the regulation of appetite control. It is assumed that this effect is mediated through Y2 receptors in the hypothalamic arcuate nucleus (ARC), a brain area responsible for the regulation of food intake. PYY (3-36) may represent a promising tool for the treatment of obesity. | |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2 |
source |
Synthetic |
Synonyms |
PYY (3-36); Peptide YY; C16118; PYY3-36 |
Origin of Product |
United States |
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